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Compound of Interest |

Compound Name: 2-chloro-N-hexylacetamide
CAS No.: 5326-81-8
Cat. No.: B1360268
- 7

CAS Number: 5326-81-8 Chemical Class:

-Haloacetamide / Electrophilic Alkylating Agent[1]

Part 1: Executive Summary & Strategic Utility

In the landscape of covalent probes and pharmaceutical intermediates, 2-chloro-N-
hexylacetamide (CAS 5326-81-8) occupies a critical niche as a lipophilic electrophile.[1]
Unlike its hydrophilic congeners (e.g., 2-chloroacetamide or iodoacetamide) commonly used in
global proteomic profiling, the N-hexyl variant introduces a significant hydrophobic moiety (

alkyl chain).

This structural feature dictates its primary utility:

o Chemical Biology: As a "warhead" for probing cysteine residues located within hydrophobic
pockets of proteins.[1]

o Fragment-Based Drug Discovery (FBDD): As a covalent fragment to screen for druggable
cysteines in non-polar allosteric sites.[1]

o Synthetic Intermediate: A precursor for N-alkylated glycine derivatives and peptidomimetics
via nucleophilic substitution of the chloride.[1]
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This guide provides a comprehensive technical breakdown of its synthesis, reactivity profile,

and application protocols, grounded in the principles of physical organic chemistry.

Part 2: Chemical Identity & Physical Properties[1][2]

[3]

The physicochemical profile of 2-chloro-N-hexylacetamide balances the reactivity of the

-chloro group with the lipophilicity of the hexyl chain.

Property Value / Description

Significance

Molecular Formula

Core scaffold

Molecular Weight 177.67 g/mol

Fragment-like size (<300 Da)

ideal for screening

i Solid (Low melting point) or
Physical State ] o
viscous liquid

Dependent on purity; typically
a white waxy solid

DMSO, Ethanol, DCM,

Solubility Chloroform

High organic solubility; poor

water solubility

LogP (Predicted) ~2.0-25

Membrane permeable; targets

hydrophobic domains

Soft Electrophile (
Electrophile Type

)

Preferential reaction with soft

nucleophiles (Thiols)

Part 3: Synthesis & Production
Mechanistic Pathway

The synthesis follows a classic Schotten-Baumann acylation or anhydrous nucleophilic acyl

substitution.[1] The reaction involves the attack of hexylamine on the carbonyl carbon of

chloroacetyl chloride, followed by the elimination of HCI.

Critical Control Point: The reaction is highly exothermic.[1] Temperature control (

) is essential to prevent double acylation or polymerization of the highly reactive acid chloride.
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Visualization: Synthesis Workflow
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Figure 1: Synthetic pathway via nucleophilic acyl substitution.[1] Base is required to neutralize
the HCI byproduct.

Experimental Protocol: Bench-Scale Synthesis

Objective: Synthesize 10 mmol of 2-chloro-N-hexylacetamide.

Reagents:

Hexylamine (1.01 g, 10 mmol)

Chloroacetyl chloride (1.24 g, 11 mmol) — Slight excess ensures complete amine conversion.

Triethylamine (TEA) (1.5 g, 15 mmol) — HCI scavenger.

Dichloromethane (DCM) (anhydrous, 50 mL).[1]
Procedure:

e Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and
nitrogen inlet.

» Solvation: Dissolve hexylamine (10 mmol) and TEA (15 mmol) in 40 mL of anhydrous DCM.
Cool the mixture to 0°C using an ice bath.

» Addition: Dilute chloroacetyl chloride (11 mmol) in 10 mL DCM. Add this solution dropwise to
the amine mixture over 20 minutes.
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o Why? Rapid addition generates localized hot spots, potentially leading to side reactions.[1]

o Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via
TLC (30% EtOAc/Hexanes).[1]

o Workup:
o Wash reaction mixture with 1M HCI (2 x 20 mL) to remove unreacted amine and TEA.[1]
o Wash with Sat. NaHCO3 (2 x 20 mL) to neutralize excess acid.
o Wash with Brine (1 x 20 mL).[1]

 Purification: Dry organic layer over

, filter, and concentrate in vacuo. If necessary, recrystallize from Hexanes/EtOAc or purify via
flash column chromatography.[1]

Part 4: Mechanism of Action (The "Warhead")
Electrophilic Reactivity

The 2-chloroacetamide moiety functions as a covalent warhead.[1] It reacts primarily via an

mechanism, where a nucleophile attacks the
-carbon, displacing the chloride ion.

o Selectivity: Chloroacetamides are less reactive than iodoacetamides.[1] This attenuated
reactivity is advantageous; it reduces "off-target" alkylation of lysine residues (which are
harder nucleophiles) and increases selectivity for cysteine thiols (soft nucleophiles).[1]

e The Hexyl Factor: The hexyl chain acts as a recognition element. It directs the molecule
toward hydrophobic pockets on protein surfaces or within active sites, facilitating the
alkylation of cysteines that are inaccessible to polar reagents like iodoacetamide.

Visualization: Cysteine Alkylation Mechanism
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Figure 2: Mechanism of covalent modification.[1] The thiolate anion attacks the alpha-carbon,
forming a stable thioether bond.

Part 5: Applications in Drug Discovery & Proteomics
Covalent Fragment Screening

In Fragment-Based Drug Discovery (FBDD), 5326-81-8 serves as a model "covalent fragment.”

[1]

o Workflow: A library of chloroacetamides with varying N-substituents (methyl, ethyl, hexyl,
phenyl) is screened against a target protein.
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 Hit Identification: If the N-hexyl variant (5326-81-8) labels the protein significantly better than
the N-methyl variant, it indicates the target cysteine is located near a hydrophobic pocket.
This provides structural activity relationship (SAR) data immediately upon hit detection.[1]

Differential Proteomics (Residue Mapping)

Researchers use 5326-81-8 to map the topology of cysteine residues.[1]
o Step 1: Label accessible/hydrophilic cysteines with a polar reagent (e.g., lodoacetamide).[1]
o Step 2: Denature or treat with 5326-81-8 to label remaining hydrophobic/buried cysteines.[1]

e Analysis: Mass spectrometry identifies which residues were modified by the hexyl-mass shift
(+141.6 Da), pinpointing buried residues.

Part 6: Safety & Handling

Hazard Classification:

» Skin/Eye Irritant: Causes severe irritation.[1][2][3][4] The lipophilic nature facilitates skin
absorption.[1]

e Sensitizer: Potential to cause allergic skin reactions (contact dermatitis) upon repeated
exposure.[1]

o Toxic: Harmful if swallowed.[1][2][3][4]
Handling Protocol:

e PPE: Double nitrile gloves are recommended due to the compound's permeability.[1] Wear
safety goggles and a lab coat.[1]

o Containment: Weigh and handle solids in a chemical fume hood to avoid inhalation of dust.

o Decontamination: Spills should be treated with a solution of 5% sodium thiosulfate or
cysteine to quench the electrophile before disposal.[1]
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e Chemical Identity & Properties: PubChem. 2-Chloro-N-cyclohexylacetamide (Analogous
Structure Data).[1] National Library of Medicine.[1] [Link]

e Mechanism (Cysteine Alkylation): K. E.[1] Borbas et al. Chloroacetamide-Linked Nucleotides
and DNA for Cross-Linking with Peptides and Proteins.[1] Bioconjugate Chemistry, 2016.[1]
[Link]

+ Proteomic Applications: Kulak, N. A., et al. Minimal, encapsulated proteomic-sample
processing applied to copy-number estimation in eukaryotic cells.[1] Nature Methods, 2014.
[1] (Demonstrates utility of chloroacetamides in proteomics). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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